

# An In-depth Technical Guide to 2-Cyclopropyl-6-methyl-benzaldehyde

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## Compound of Interest

Compound Name: 2-Cyclopropyl-6-methyl-benzaldehyde

Cat. No.: B8272139

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Disclaimer: Specific experimental data for **2-Cyclopropyl-6-methyl-benzaldehyde** is not readily available in public databases. This guide has been compiled using information from closely related compounds and established synthetic methodologies to provide a comprehensive overview of its expected chemical properties and handling.

## Introduction

**2-Cyclopropyl-6-methyl-benzaldehyde** is an aromatic aldehyde characterized by the presence of a cyclopropyl and a methyl group at the ortho positions relative to the formyl group. This substitution pattern is of significant interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring. This document provides a detailed technical overview of its anticipated chemical properties, a plausible synthetic route with experimental protocols, and expected spectroscopic characteristics.

## Chemical and Physical Properties

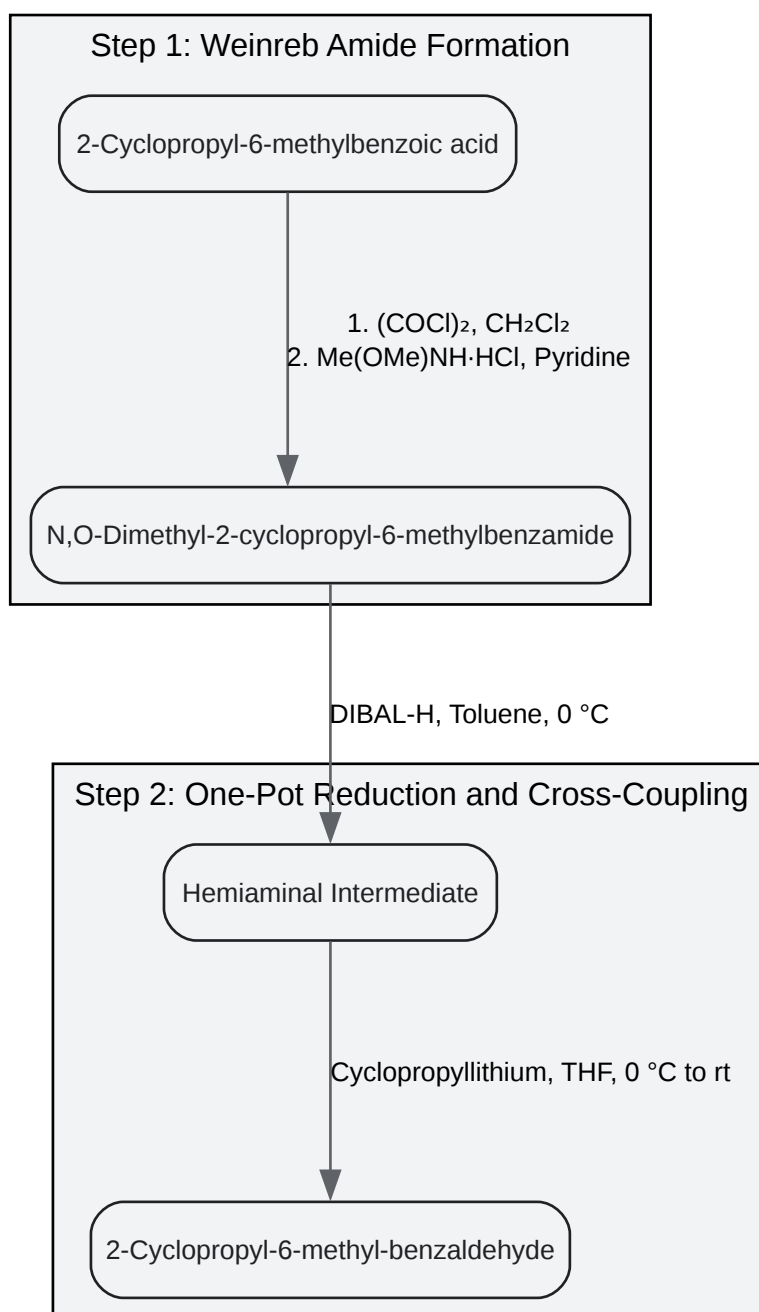
While specific experimental values for **2-Cyclopropyl-6-methyl-benzaldehyde** are not available, the following table summarizes the known properties of structurally similar compounds to provide an estimate.

Property	4-Cyclopropyl-2-methylbenzaldehyde	2-cyclopropyl-5-methylbenzaldehyde	2-Methoxy-6-methylbenzaldehyde	2-Methylbenzaldehyde
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O	C <sub>11</sub> H <sub>12</sub> O	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	C <sub>8</sub> H <sub>8</sub> O
Molecular Weight ( g/mol )	160.21[1]	160.21	150.17[2]	120.15[3]
Boiling Point (°C)	Not available	Not available	Not available	199-200[3]
Density (g/cm <sup>3</sup> )	Not available	Not available	Not available	1.0328 (at 20 °C) [3]
Appearance	Not available	Not available	Not available	Colorless liquid[3]

## Synthesis

A plausible and efficient method for the synthesis of **2-Cyclopropyl-6-methyl-benzaldehyde** is through a two-step, one-pot reduction and cross-coupling procedure starting from a suitable Weinreb amide. This approach has been successfully applied for the synthesis of various substituted benzaldehydes, including those with a cyclopropyl moiety[4].

## Proposed Synthetic Pathway



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Caption: Proposed synthesis of **2-Cyclopropyl-6-methyl-benzaldehyde**.

## Experimental Protocol

Step 1: Synthesis of N,O-Dimethyl-2-cyclopropyl-6-methylbenzamide (Weinreb Amide)

- To a solution of 2-cyclopropyl-6-methylbenzoic acid (1.0 eq) in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
- Stir the reaction mixture at room temperature for 2 hours.
- Remove the solvent under reduced pressure.
- Dissolve the resulting acid chloride in fresh  $\text{CH}_2\text{Cl}_2$  and add it dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in  $\text{CH}_2\text{Cl}_2$  at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with water and extract the product with  $\text{CH}_2\text{Cl}_2$ .
- Wash the organic layer with 1 M HCl, saturated  $\text{NaHCO}_3$ , and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the Weinreb amide.

#### Step 2: Synthesis of **2-Cyclopropyl-6-methyl-benzaldehyde**

- Dissolve the N,O-Dimethyl-2-cyclopropyl-6-methylbenzamide (1.0 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere (e.g., argon).
- Cool the solution to 0 °C in an ice bath.
- Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes) dropwise over 5 minutes[4].
- After stirring for 30 minutes at 0 °C, add a solution of cyclopropyl lithium (1.5 eq) in tetrahydrofuran (THF) dropwise over 1 hour using a syringe pump[4].
- Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ [4].

- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-Cyclopropyl-6-methyl-benzaldehyde**.

## Spectroscopic Data (Predicted)

While experimental spectra are not available, the following are predicted characteristics based on analogous structures.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, methyl, and cyclopropyl protons.

- Aldehyde Proton ( $\text{CHO}$ ): A singlet between  $\delta$  9.8 and 10.5 ppm.
- Aromatic Protons: Multiplets in the aromatic region ( $\delta$  7.0-7.8 ppm).
- Methyl Protons ( $\text{CH}_3$ ): A singlet around  $\delta$  2.3-2.6 ppm.
- Cyclopropyl Protons ( $\text{C}_3\text{H}_5$ ): Multiplets in the upfield region ( $\delta$  0.5-1.5 ppm).

### $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum will be characterized by the carbonyl carbon of the aldehyde and the aromatic carbons.

- Carbonyl Carbon ( $\text{C=O}$ ): A signal in the downfield region, typically between  $\delta$  190 and 195 ppm.
- Aromatic Carbons: Signals in the range of  $\delta$  125-145 ppm.
- Methyl Carbon ( $\text{CH}_3$ ): A signal around  $\delta$  18-22 ppm.

- Cyclopropyl Carbons: Signals in the upfield region, typically between  $\delta$  5 and 15 ppm.

## Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak  $[M]^+$  corresponding to the molecular weight of  $C_{11}H_{12}O$  (160.21 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO) and subsequent rearrangements.

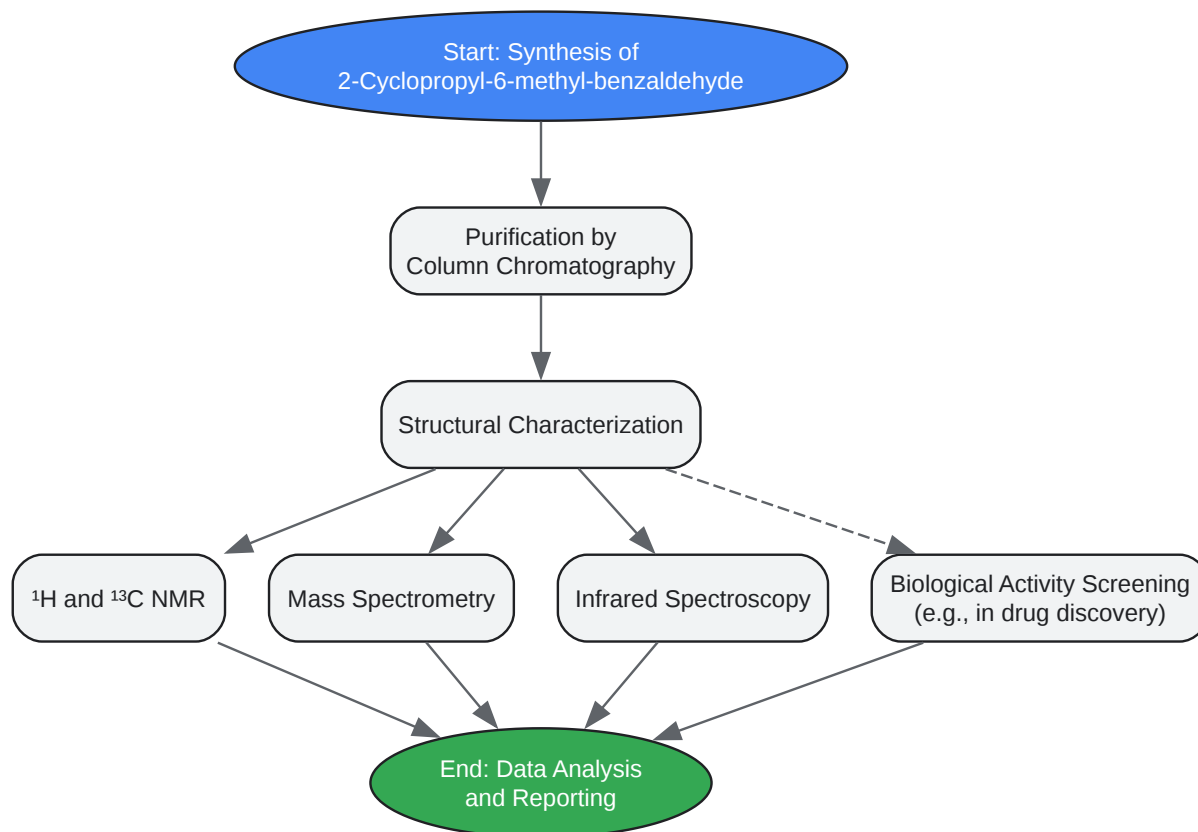
## Safety and Handling

No specific safety data sheet (MSDS) for **2-Cyclopropyl-6-methyl-benzaldehyde** is available. The following precautions are based on the general hazards of substituted benzaldehydes.

- General Hazards: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

## Logical Relationships and Workflows

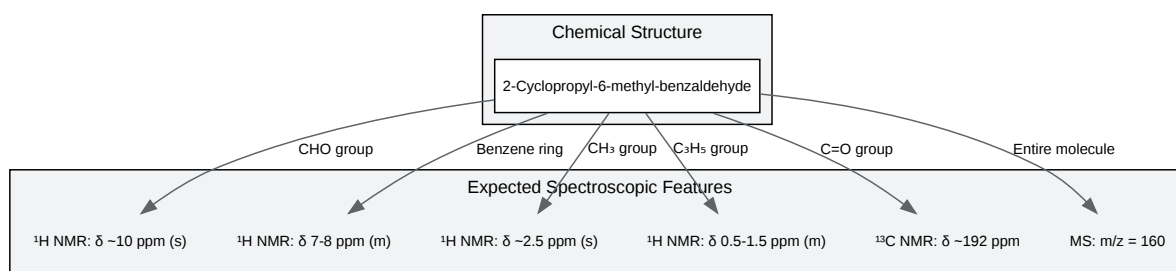
### General Experimental Workflow



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Caption: A typical experimental workflow for synthesis and analysis.

## Structure-Spectroscopy Correlation



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